[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone
Overview
Description
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound with a unique structure that includes a morpholine ring, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone typically involves multiple steps, including the formation of the piperazine and morpholine rings, followed by the introduction of the fluoro, nitro, and thienylcarbonyl groups. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Formation of the Morpholine Ring: This step may involve the cyclization of diethanolamine with appropriate reagents.
Introduction of Functional Groups: The fluoro, nitro, and thienylcarbonyl groups can be introduced through various electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone: shares similarities with other compounds containing morpholine, piperazine, and thiophene moieties.
This compound: is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which provide a versatile platform for various chemical reactions and applications. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-2-methylpiperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c1-14-13-23(4-5-24(14)20(26)19-3-2-10-30-19)17-12-16(22-6-8-29-9-7-22)15(21)11-18(17)25(27)28/h2-3,10-12,14H,4-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKRRPGFDBVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CS2)C3=CC(=C(C=C3[N+](=O)[O-])F)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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